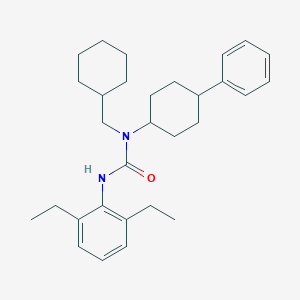
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea
Vue d'ensemble
Description
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. DPCPX has been widely used in scientific research to elucidate the role of adenosine A1 receptors in various biological processes.
Mécanisme D'action
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea acts as a competitive antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and immune system, and their activation leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea binds to the adenosine A1 receptor and prevents the binding of adenosine, leading to an increase in cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have a range of biochemical and physiological effects depending on the tissue or organ system being studied. In the brain, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase neuronal excitability and synaptic transmission, leading to enhanced cognitive function and memory consolidation. In the heart, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase heart rate and contractility, leading to improved cardiovascular function. In the immune system, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate the release of cytokines and chemokines, leading to altered immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has several advantages as a research tool. It is highly selective for the adenosine A1 receptor, making it a useful tool for studying the specific effects of adenosine A1 receptor activation. It is also relatively stable and can be easily synthesized in the laboratory. However, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, it has been shown to have some off-target effects on other adenosine receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea and adenosine A1 receptors. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of research is the role of adenosine A1 receptors in pain perception and analgesia. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate pain perception in animal models, and further research is needed to determine its potential as a therapeutic target for pain management. Finally, there is a need for the development of more selective and stable adenosine A1 receptor antagonists that can be used in long-term studies in vivo.
Applications De Recherche Scientifique
Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. It has been shown to have a high affinity for the adenosine A1 receptor and is highly selective compared to other adenosine receptor antagonists. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the brain. It has also been used to study the role of adenosine A1 receptors in cardiovascular function, immune response, and sleep regulation.
Propriétés
Numéro CAS |
145410-51-1 |
|---|---|
Nom du produit |
trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea |
Formule moléculaire |
C30H42N2O |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33) |
Clé InChI |
JEGOWZPPTDFWFH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |
Synonymes |
1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

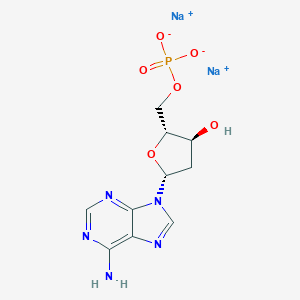
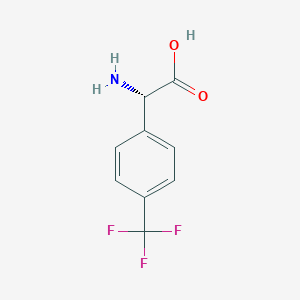
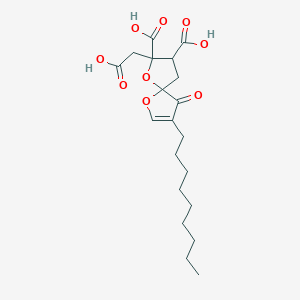
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
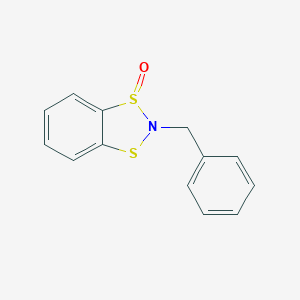

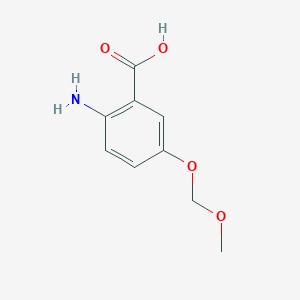
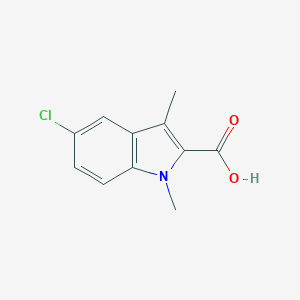

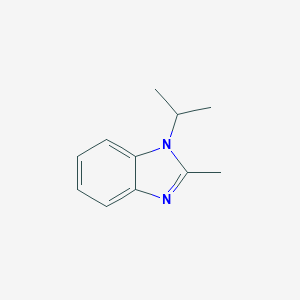

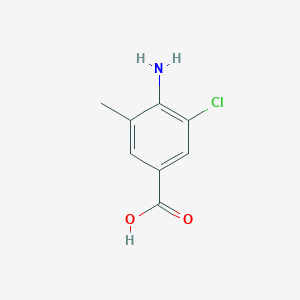
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
